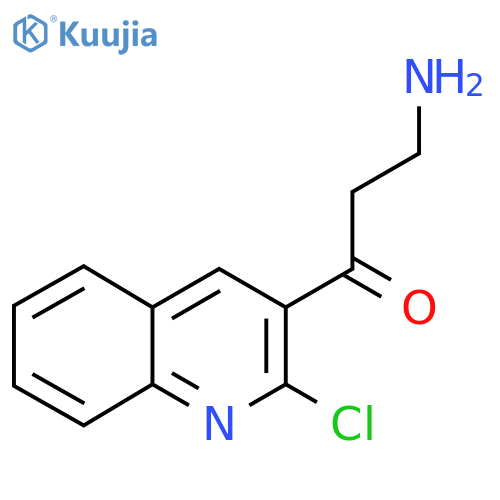Cas no 2228767-26-6 (3-amino-1-(2-chloroquinolin-3-yl)propan-1-one)

2228767-26-6 structure
商品名:3-amino-1-(2-chloroquinolin-3-yl)propan-1-one
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(2-chloroquinolin-3-yl)propan-1-one
- EN300-1993548
- 2228767-26-6
-
- インチ: 1S/C12H11ClN2O/c13-12-9(11(16)5-6-14)7-8-3-1-2-4-10(8)15-12/h1-4,7H,5-6,14H2
- InChIKey: XSIXVIPVOPGIAK-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(CCN)=O)C=C2C=CC=CC2=N1
計算された属性
- せいみつぶんしりょう: 234.0559907g/mol
- どういたいしつりょう: 234.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993548-0.05g |
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one |
2228767-26-6 | 0.05g |
$1091.0 | 2023-09-16 | ||
| Enamine | EN300-1993548-0.25g |
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one |
2228767-26-6 | 0.25g |
$1196.0 | 2023-09-16 | ||
| Enamine | EN300-1993548-10.0g |
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one |
2228767-26-6 | 10g |
$5590.0 | 2023-05-31 | ||
| Enamine | EN300-1993548-0.5g |
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one |
2228767-26-6 | 0.5g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1993548-1.0g |
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one |
2228767-26-6 | 1g |
$1299.0 | 2023-05-31 | ||
| Enamine | EN300-1993548-5.0g |
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one |
2228767-26-6 | 5g |
$3770.0 | 2023-05-31 | ||
| Enamine | EN300-1993548-1g |
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one |
2228767-26-6 | 1g |
$1299.0 | 2023-09-16 | ||
| Enamine | EN300-1993548-5g |
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one |
2228767-26-6 | 5g |
$3770.0 | 2023-09-16 | ||
| Enamine | EN300-1993548-0.1g |
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one |
2228767-26-6 | 0.1g |
$1144.0 | 2023-09-16 | ||
| Enamine | EN300-1993548-2.5g |
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one |
2228767-26-6 | 2.5g |
$2548.0 | 2023-09-16 |
3-amino-1-(2-chloroquinolin-3-yl)propan-1-one 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
2228767-26-6 (3-amino-1-(2-chloroquinolin-3-yl)propan-1-one) 関連製品
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
